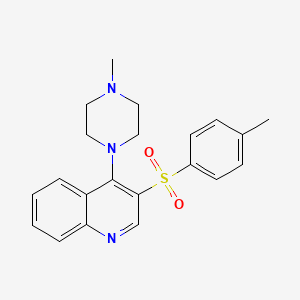

3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Descripción

3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a 4-methylpiperazinyl group at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including anticancer, antimicrobial, and CNS-related activities . This compound’s structural design aligns with efforts to optimize pharmacokinetic and pharmacodynamic properties through targeted substitutions.

Propiedades

IUPAC Name |

3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)27(25,26)20-15-22-19-6-4-3-5-18(19)21(20)24-13-11-23(2)12-14-24/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGJTZQDDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the 4-Methylbenzenesulfonyl Group: The quinoline core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the sulfonylated quinoline with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the sulfonyl and piperazine groups.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:

A study published in Cancer Research demonstrated that a similar quinoline derivative inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline may have similar effects, warranting further investigation .

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. The sulfonamide group present in this compound enhances its antibacterial activity.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

This table highlights the efficacy of the compound against various pathogens, indicating its potential use as an antimicrobial agent.

Antidepressant Effects

The piperazine moiety in the compound is known for its role in modulating neurotransmitter systems. Research indicates that compounds with similar structures can exhibit antidepressant-like effects through serotonin receptor modulation.

Case Study:

A study on piperazine derivatives revealed their potential as novel antidepressants, showing significant improvements in animal models of depression. The findings suggest that 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline could be explored for similar therapeutic effects .

Mecanismo De Acción

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-methylbenzenesulfonyl group in the target compound balances lipophilicity and electronic effects compared to chloro (electron-withdrawing) or methoxy (electron-donating) substituents .

- Positional isomerism: Sulfonyl placement at position 2 () vs.

Analogs with Non-Sulfonyl Substituents at Position 3

Key Observations :

- Trifluoromethyl groups : The CF₃ group in enhances metabolic stability and bioavailability compared to the target compound’s methylbenzenesulfonyl .

Piperazinyl Group Variations

Key Observations :

- Dual substituents : ’s chloro and piperidinyl groups may enhance cytotoxicity but reduce selectivity .

Actividad Biológica

3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 342.45 g/mol

This structure features a quinoline core, which is known for its diverse biological activities, along with a sulfonyl group and a piperazine moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the sulfonyl group may enhance antibacterial activity through improved solubility and membrane penetration .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline | E. coli | 20 |

| 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline | S. aureus | 18 |

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase activity. The mechanism likely involves intercalation into DNA, disrupting replication processes .

Case Study : A recent study demonstrated that a related quinoline compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent .

The proposed mechanism of action for 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline includes:

- DNA Intercalation : The quinoline core can intercalate between DNA bases, disrupting normal cellular functions.

- Enzyme Inhibition : The sulfonyl group may enhance binding to specific enzymes, such as topoisomerases, leading to inhibition of their activity.

Pharmacological Applications

Given its biological activities, this compound could be explored in various therapeutic areas:

- Antimicrobial Treatments : Potential applications in treating bacterial infections.

- Cancer Therapy : As a lead compound in developing new anticancer drugs.

- Neurological Disorders : Due to the piperazine moiety, it may exhibit psychoactive properties worth investigating.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-chloroquinoline derivatives are reacted with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Post-reaction, the product is precipitated using ice-cold water and recrystallized from ethanol . Sulfonyl groups are introduced via sulfonation of intermediates using 4-methylbenzenesulfonyl chloride under controlled pH conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., quinoline ring protons at δ 7.5–8.5 ppm, sulfonyl group deshielding effects) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray crystallography : Resolves 3D conformation using SHELXTL/SHELXL software. For example, the piperazine ring adopts a chair conformation (Q = 0.586 Å, Θ = 4.2°) with dihedral angles >40° between quinoline and substituents .

Q. What biological activities are reported for structurally similar quinoline derivatives?

- Methodological Answer : Analogous compounds exhibit antimalarial (via Plasmodium falciparum inhibition), anticancer (via kinase inhibition), and antimicrobial activity. Biological evaluation involves in vitro assays like IC50 determination against cell lines or enzyme targets. For example, 4-anilinoquinoline derivatives show sub-µM IC50 values against malaria parasites .

Advanced Research Questions

Q. How can low yields during the nucleophilic substitution step be addressed?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Increase to 90–100°C to enhance reaction kinetics .

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophile accessibility .

- Solvent : Switch to DMSO for higher polarity, facilitating SNAr mechanisms. Monitor progress via TLC or HPLC .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE between piperazine and quinoline protons) .

- X-ray refinement : Validate proton assignments using crystallographic data (e.g., SHELXL refinement with R-factor <0.06) .

- Dynamic effects : Consider rotational barriers in sulfonyl groups causing variable splitting at room temperature .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol:water 3:1) to slow crystal growth .

- Additives : Introduce trace acetic acid to promote hydrogen-bonded networks .

- Temperature control : Slow cooling from 60°C to 4°C enhances lattice order .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Methodological Answer :

- Substituent variation : Replace the 4-methylpiperazine group with morpholine or thiomorpholine to assess steric/electronic effects .

- Bioisosteres : Substitute the sulfonyl group with carbonyl or phosphonate to modulate solubility and target binding .

- In silico docking : Use AutoDock or Schrödinger to predict binding affinities against targets (e.g., 5-HT3/5-HT6 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.